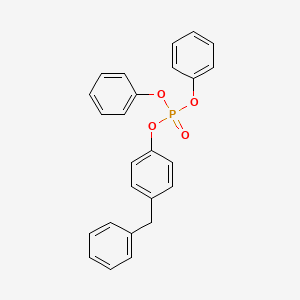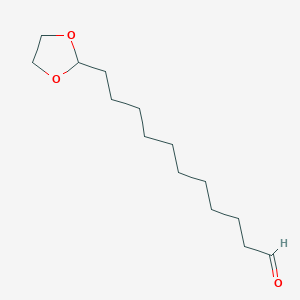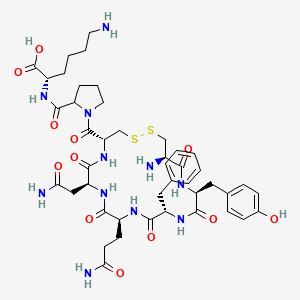
Dglvp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-glycinamide 9-lysine 8-vasopressin (DGLVP) is a neuropeptide analog of lysine vasopressin. It is known for its influence on cardiovascular responses and its role in behavioral and emotional processes. This compound has been studied for its effects on adaptive autonomic processes and its potential therapeutic applications.
Vorbereitungsmethoden
DGLVP can be synthesized using solid-phase peptide synthesis. The process involves the sequential addition of N-Boc protected amino acids to a polystyrene resin. The synthesis of this compound from Z-Cys(Bzl)-Tyr(Bzl)-Phe-Gln-Asn-Cys(Bzl)-Pro-Lys(NE-Z)-polystyrene-2%-divinylbenzene is achieved by the general method of solid-phase synthesis .
Analyse Chemischer Reaktionen
DGLVP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting this compound back to its reduced form.
Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
DGLVP has several scientific research applications:
Chemistry: this compound is used to study the structure-activity relationships of neuropeptides and their analogs.
Biology: It is used to investigate the role of neuropeptides in adaptive autonomic processes and behavioral responses.
Medicine: this compound has potential therapeutic applications in treating conditions related to cardiovascular responses and emotional behavior.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting neuropeptide pathways
Wirkmechanismus
DGLVP exerts its effects by binding to vasopressin receptors in the brain and other tissues. It influences cardiovascular responses by modulating the activity of these receptors. This compound also affects behavioral and emotional responses by interacting with brain centers that regulate these processes. The molecular targets and pathways involved include vasopressin receptors and downstream signaling pathways that regulate cardiovascular and behavioral responses .
Vergleich Mit ähnlichen Verbindungen
DGLVP is similar to other neuropeptides like lysine vasopressin and arginine vasopressin. it has unique properties that distinguish it from these compounds:
Lysine Vasopressin: this compound lacks the glycinamide group present in lysine vasopressin, which affects its binding affinity and activity.
Arginine Vasopressin: this compound has a lysine residue instead of arginine, which alters its receptor binding and physiological effects.
These differences make this compound a valuable tool for studying the structure-activity relationships of neuropeptides and their analogs .
Eigenschaften
CAS-Nummer |
32472-43-8 |
|---|---|
Molekularformel |
C44H61N11O12S2 |
Molekulargewicht |
1000.2 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H61N11O12S2/c45-17-5-4-9-29(44(66)67)50-42(64)34-10-6-18-55(34)43(65)33-23-69-68-22-27(46)37(59)51-30(20-25-11-13-26(56)14-12-25)40(62)52-31(19-24-7-2-1-3-8-24)39(61)49-28(15-16-35(47)57)38(60)53-32(21-36(48)58)41(63)54-33/h1-3,7-8,11-14,27-34,56H,4-6,9-10,15-23,45-46H2,(H2,47,57)(H2,48,58)(H,49,61)(H,50,64)(H,51,59)(H,52,62)(H,53,60)(H,54,63)(H,66,67)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |
InChI-Schlüssel |
WPCFWQWRFMYCKC-HXAPPMQUSA-N |
Isomerische SMILES |
C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


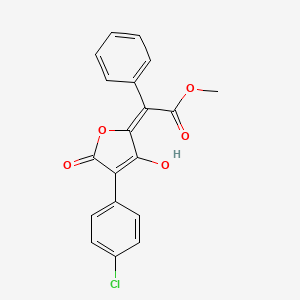
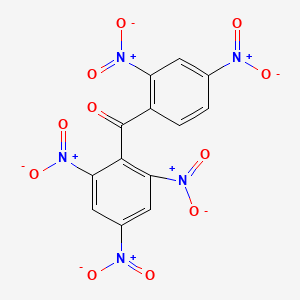
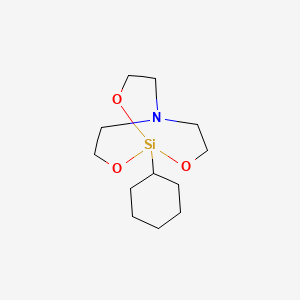
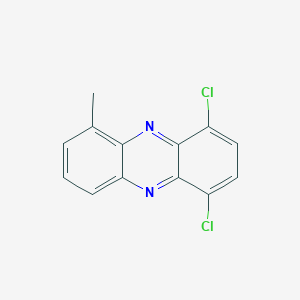


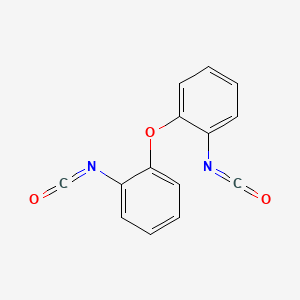
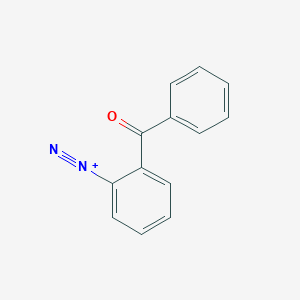
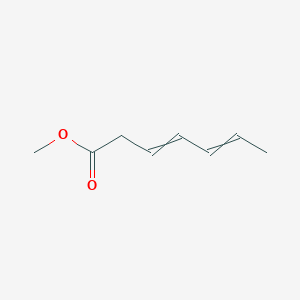


![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
